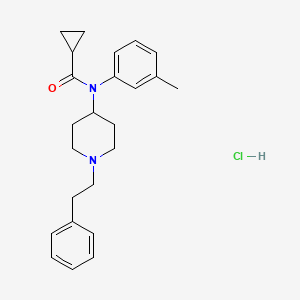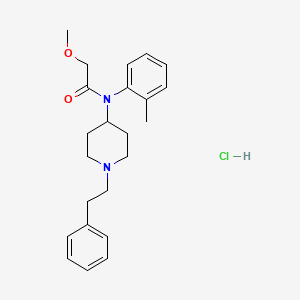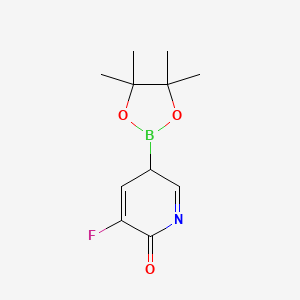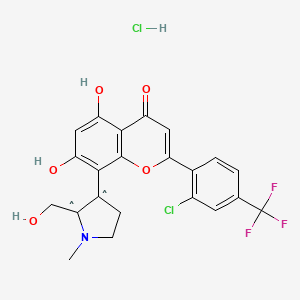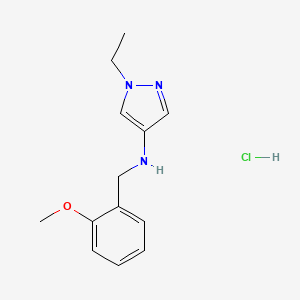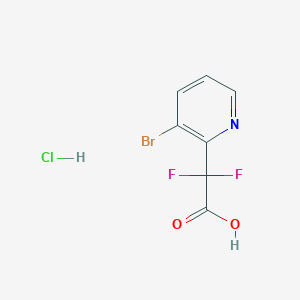
2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride is an organic compound with the chemical formula C7H5BrF2NO2·HCl. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride typically involves the following steps :
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent to yield 3-bromopyridine.
Formation of 2-(3-Bromopyridin-2-yl)acetic acid: 3-Bromopyridine is then reacted with a suitable acetic acid derivative under specific conditions to form 2-(3-Bromopyridin-2-yl)acetic acid.
Fluorination: The acetic acid derivative undergoes fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt of 2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.
Reducing Agents: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Catalysts: Coupling reactions often require palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an amine derivative of the original compound .
Aplicaciones Científicas De Investigación
2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It serves as a precursor in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and difluoro groups play a crucial role in its reactivity and binding affinity to these targets. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chloropyridin-2-yl)-2,2-difluoroacetic acid hydrochloride
- 2-(3-Iodopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride
- 2-(3-Fluoropyridin-2-yl)-2,2-difluoroacetic acid hydrochloride
Uniqueness
2-(3-Bromopyridin-2-yl)-2,2-difluoroacetic acid hydrochloride is unique due to the presence of both bromine and difluoro groups, which impart distinct chemical and physical properties. These groups influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C7H5BrClF2NO2 |
|---|---|
Peso molecular |
288.47 g/mol |
Nombre IUPAC |
2-(3-bromopyridin-2-yl)-2,2-difluoroacetic acid;hydrochloride |
InChI |
InChI=1S/C7H4BrF2NO2.ClH/c8-4-2-1-3-11-5(4)7(9,10)6(12)13;/h1-3H,(H,12,13);1H |
Clave InChI |
MVEVIEKPWFCENS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(C(=O)O)(F)F)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


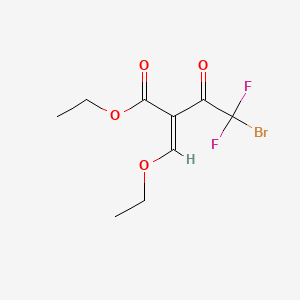
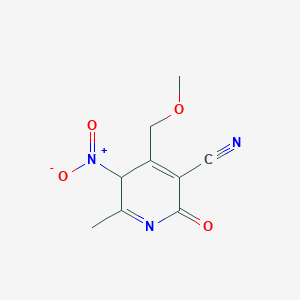
![N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12349395.png)
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12349398.png)
![4-[[(1-Methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12349413.png)
